3-(Cyclopropylmethoxy)-5-methylphenol
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Overview
Description
3-(Cyclopropylmethoxy)-5-methylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-methylphenol typically involves the alkylation of 5-methylphenol with cyclopropylmethanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-methylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid: This compound has a similar structure but with additional functional groups that confer different properties.
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoyl amine: Another related compound with distinct chemical and biological activities.
Uniqueness
3-(Cyclopropylmethoxy)-5-methylphenol is unique due to its specific substitution pattern on the phenol ring, which influences its reactivity and potential applications. The presence of the cyclopropylmethoxy group adds to its distinct chemical behavior compared to other phenol derivatives.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3 |
InChI Key |
VULRHRBUNSKLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
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